molecular formula C16H21ClN2O3 B12721079 1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime CAS No. 192658-26-7

1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime

Cat. No.: B12721079
CAS No.: 192658-26-7
M. Wt: 324.80 g/mol
InChI Key: ZVDGCJXHSHMZHS-UNOMPAQXSA-N
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Description

1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime is a complex organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime typically involves the reaction of 1-(1-Methoxycyclohexyl)ethanone with hydroxylamine hydrochloride in the presence of a base to form the oxime. The reaction conditions often include a weakly acidic medium to facilitate the formation of the oxime and the elimination of water .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes or amines.

Scientific Research Applications

1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Methoxycyclohexyl)ethanone O-(((4-chlorophenyl)amino)carbonyl)oxime is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, cyclohexyl ring, and chlorophenyl moiety contribute to its versatility in various applications.

Properties

CAS No.

192658-26-7

Molecular Formula

C16H21ClN2O3

Molecular Weight

324.80 g/mol

IUPAC Name

[(Z)-1-(1-methoxycyclohexyl)ethylideneamino] N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C16H21ClN2O3/c1-12(16(21-2)10-4-3-5-11-16)19-22-15(20)18-14-8-6-13(17)7-9-14/h6-9H,3-5,10-11H2,1-2H3,(H,18,20)/b19-12-

InChI Key

ZVDGCJXHSHMZHS-UNOMPAQXSA-N

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2(CCCCC2)OC

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2(CCCCC2)OC

Origin of Product

United States

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